molecular formula C28H28O9 B14755811 1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one

1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one

Cat. No.: B14755811
M. Wt: 508.5 g/mol
InChI Key: OMDANBMKOUVKAG-KUSFQVDNSA-N
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Description

1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one typically involves multiple steps, including the formation of the dibenzo[c,h]chromen-6-one core and the subsequent addition of the hydroxyl, methoxy, and vinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may play a role in its binding to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-10,12-dimethoxy-8-methyl-4-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
  • (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28O9

Molecular Weight

508.5 g/mol

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m0/s1

InChI Key

OMDANBMKOUVKAG-KUSFQVDNSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Origin of Product

United States

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